4-Fluoro Bupropion

Beschreibung

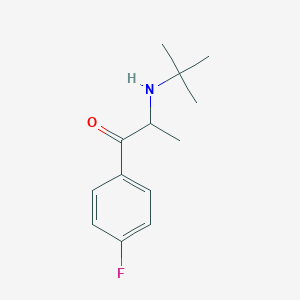

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBHJXDTSQSFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611083 | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-12-3 | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro Bupropion Hydrochloride

This guide provides a comprehensive overview of the synthesis of 4-Fluoro Bupropion hydrochloride, a fluorinated analog of the antidepressant and smoking cessation aid, Bupropion. The synthesis is presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a detailed roadmap for its laboratory-scale preparation. The methodologies described are grounded in established chemical literature and patents related to Bupropion and its analogs, ensuring a robust and reproducible process.

Introduction: The Rationale for 4-Fluoro Bupropion

Bupropion is a widely prescribed medication known for its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). The introduction of a fluorine atom into the Bupropion scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. These potential advantages make 4-Fluoro Bupropion a compelling target for further investigation in the development of novel therapeutics for depression and other neurological disorders.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Fluoro Bupropion hydrochloride follows a well-established route analogous to that of Bupropion itself. The core of this strategy involves a two-step sequence: the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with tert-butylamine, and finally, conversion to the hydrochloride salt.

Caption: Overall synthetic workflow for 4-Fluoro Bupropion hydrochloride.

Part 1: Synthesis of the Key Intermediate: α-Bromo-3'-fluoropropiophenone

The initial and crucial step in this synthesis is the selective bromination at the α-position of the propiophenone side chain. This reaction is typically achieved using elemental bromine or a safer alternative like N-bromosuccinimide (NBS).

Mechanistic Insight: Enol/Enolate Formation

The α-bromination of ketones proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then attacks bromine. In basic conditions, an enolate is formed, which is a more potent nucleophile. For this synthesis, an acid-catalyzed or direct bromination is generally preferred to control the reaction and prevent side reactions.

Experimental Protocol: α-Bromination of 3'-Fluoropropiophenone

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 3'-Fluoropropiophenone | C₉H₉FO | 152.17 | 10.0 g (65.7 mmol) |

| Bromine (Br₂) | Br₂ | 159.81 | 11.5 g (71.9 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Procedure:

-

Dissolve 3'-Fluoropropiophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the bromine color disappears and the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromo-3'-fluoropropiophenone as a crude oil. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 4-Fluoro Bupropion and its Hydrochloride Salt

The second stage of the synthesis involves the nucleophilic substitution of the α-bromine with tert-butylamine. The bulky tert-butyl group is a key structural feature of Bupropion and its analogs.

Mechanistic Insight: Sₙ2 Reaction

This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of tert-butylamine acts as the nucleophile, attacking the carbon atom bearing the bromine, which is the leaving group. The use of excess tert-butylamine is necessary to act as both the nucleophile and a base to neutralize the hydrogen bromide formed during the reaction.[1]

Experimental Protocol: Amination and Salt Formation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| α-Bromo-3'-fluoropropiophenone | C₉H₈BrFO | 231.06 | (from previous step) |

| tert-Butylamine | C₄H₁₁N | 73.14 | 24.0 g (328 mmol) |

| Acetonitrile | C₂H₃N | 41.05 | 150 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Hydrochloric Acid (in Ether) | HCl | 36.46 | As needed |

Procedure:

-

In a pressure-rated flask, dissolve the crude α-bromo-3'-fluoropropiophenone in acetonitrile.

-

Add tert-butylamine to the solution. A significant excess is used.

-

Seal the flask and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess tert-butylamine and acetonitrile.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether to the cooled ethereal solution with stirring.

-

The 4-Fluoro Bupropion hydrochloride will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of 4-Fluoro Bupropion Hydrochloride

To confirm the identity and purity of the synthesized 4-Fluoro Bupropion hydrochloride, a battery of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted ring), the methine proton adjacent to the carbonyl and nitrogen, the methyl group, and the tert-butyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), and the aliphatic carbons of the side chain. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amine salt, the C=O stretch of the ketone, and C-F bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base of 4-Fluoro Bupropion. |

| Melting Point | A sharp melting point is indicative of high purity. |

Greener Synthesis Approaches

The traditional synthesis of Bupropion and its analogs often involves the use of hazardous reagents and solvents such as elemental bromine and chlorinated solvents.[2] Modern synthetic chemistry emphasizes the development of greener and more sustainable methods. For the synthesis of 4-Fluoro Bupropion, the following modifications can be considered:

-

Replacement of Bromine: N-bromosuccinimide (NBS) can be used as a safer and easier-to-handle brominating agent.[2]

-

Alternative Solvents: Solvents like ethyl acetate can be used as a greener alternative to dichloromethane for the bromination step.[2]

-

Flow Chemistry: Continuous flow reactors can offer improved safety, better heat and mass transfer, and higher yields, especially for hazardous reactions like bromination.[3][4]

Caption: Comparison of traditional and greener reagents for Bupropion synthesis.

Conclusion

The synthesis of 4-Fluoro Bupropion hydrochloride is a straightforward process that can be accomplished in a standard organic chemistry laboratory. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable compound for further pharmacological evaluation. The exploration of greener synthetic routes is also encouraged to align with the principles of sustainable chemistry.

References

-

Carroll, F. I., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 54(19), 6766–6776. [Link]

-

Kjonaas, R. A., et al. (2001). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 78(11), 1517. [Link]

-

Andrew, O. B., et al. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3297–3302. [Link]

-

Panayides, J.-L., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(1), 133-145. [Link]

-

Panayides, J.-L., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. RSC Publishing. [Link]

- Li, Z., et al. (2010). Process for preparing bupropion hydrochloride.

- Li, Z., et al. (2009). Process for preparing bupropion hydrochloride.

- Erol, D., et al. (2004). Process for the preparation of bupropion hydrochloride.

-

Ley, S. V., et al. (2018). Across-the-World Automated Optimization and Continuous-Flow Synthesis of Pharmaceutical Agents Operating Through a Cloud-Based Server. Angewandte Chemie International Edition, 57(2), 522-526. [Link]

-

PubChem. (n.d.). alpha-Bromo-3-chloropropiophenone. PubChem. Retrieved from [Link]

-

Chemsrc. (2025). 3'-Fluoropropiophenone | CAS#:455-67-4. Chemsrc. Retrieved from [Link]

-

University of Pretoria. (2023). Reaction Chemistry & Engineering. University of Pretoria. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Fluoropropiophenone. PubChem. Retrieved from [Link]

-

ChemPlayer. (2023, June 24). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. YouTube. Retrieved from [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Fluoro Bupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro Bupropion is a novel synthetic cathinone and a structural analog of bupropion, a widely prescribed antidepressant and smoking cessation aid. While direct pharmacological data on 4-Fluoro Bupropion is not extensively available in peer-reviewed literature, its mechanism of action can be inferred from the well-established pharmacology of bupropion and the predictable influence of aromatic fluorination on drug-target interactions. This guide provides a comprehensive analysis of the core mechanism of action of bupropion and extrapolates these principles to hypothesize the pharmacological profile of 4-Fluoro Bupropion. It is proposed that 4-Fluoro Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with the fluorine substitution at the 4-position of the phenyl ring potentially modulating its potency and selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This document will delve into the foundational pharmacology of bupropion, the structure-activity relationships of its analogs, and the physicochemical effects of fluorination to construct a scientifically grounded hypothesis on the mechanism of action of 4-Fluoro Bupropion.

Introduction: The Bupropion Archetype

Bupropion is an atypical antidepressant that belongs to the aminoketone class of compounds.[1] Its primary mechanism of action is the inhibition of the reuptake of norepinephrine and dopamine by blocking their respective transporters, NET and DAT.[2] This dual inhibition leads to an increase in the synaptic concentrations of these key neurotransmitters, which is believed to mediate its therapeutic effects in the treatment of depression and nicotine dependence.[2] Unlike many other antidepressants, bupropion has negligible effects on the serotonin transporter (SERT), which contributes to its unique side-effect profile, notably the absence of sexual dysfunction and weight gain often associated with selective serotonin reuptake inhibitors (SSRIs).[2]

The metabolism of bupropion is extensive, leading to the formation of several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. These metabolites also contribute to the overall pharmacological activity of the drug, with some exhibiting a greater potency for NET inhibition than the parent compound.[3]

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The therapeutic efficacy of bupropion and, by extension, its analogs, is rooted in its interaction with the norepinephrine and dopamine transporters. These transporters are transmembrane proteins responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Interaction with the Norepinephrine Transporter (NET)

Bupropion exhibits a moderate affinity for NET, leading to the inhibition of norepinephrine reuptake. This action is thought to contribute significantly to its antidepressant effects, as norepinephrine plays a crucial role in mood, attention, and arousal.

Interaction with the Dopamine Transporter (DAT)

Bupropion is also an inhibitor of DAT, which increases the availability of dopamine in synaptic pathways associated with reward, motivation, and pleasure.[2] This dopaminergic action is considered key to its effectiveness as a smoking cessation aid, as it may alleviate nicotine withdrawal symptoms and reduce cravings.[2]

The following diagram illustrates the proposed mechanism of action at the synaptic level:

Structure-Activity Relationships of Bupropion Analogs

The pharmacological activity of bupropion analogs is highly dependent on their chemical structure. Modifications to the bupropion scaffold can significantly alter their affinity and selectivity for DAT and NET, and can even switch their mechanism from reuptake inhibition to substrate-releasing activity.

The Role of the Amine Substituent

Studies on "deconstructed" analogs of bupropion have revealed that the bulky tert-butyl group on the amine is a critical determinant of its activity as a reuptake inhibitor.[4] Analogs with smaller amine substituents, such as a methyl group or a primary amine, tend to act as releasing agents at DAT and NET, similar to cathinone and amphetamine.[4]

The Influence of Phenyl Ring Substitution

Substitutions on the phenyl ring of bupropion analogs have been shown to modulate their potency as monoamine uptake inhibitors. For instance, a study on various bupropion analogs demonstrated that different substitutions on the phenyl ring resulted in varied inhibitory activity at DAT and NET.[5][6]

The following table summarizes the in vitro monoamine uptake inhibition data for selected bupropion analogs from a study by Carroll et al. (2009), which highlights the impact of phenyl ring modifications.

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Bupropion | 3-Cl | 527 | 1110 | >10000 |

| Analog 1 | 4-Cl | 234 | 439 | >10000 |

| Analog 2 | 3-F | 689 | 1450 | >10000 |

| Analog 3 | 4-F | Data not available | Data not available | Data not available |

| Analog 4 | 3,4-diCl | 117 | 209 | >10000 |

Data adapted from Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 52(21), 6768–6781.

The Hypothetical Mechanism of Action of 4-Fluoro Bupropion

In the absence of direct experimental data for 4-Fluoro Bupropion, its mechanism of action can be hypothesized based on the established SAR of bupropion analogs and the known effects of aromatic fluorination in medicinal chemistry.

The Physicochemical Impact of Aromatic Fluorination

The introduction of a fluorine atom to an aromatic ring can have several profound effects on a molecule's properties:

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and cell membranes.[7]

-

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. Fluorination at a metabolically vulnerable position can block oxidative metabolism and increase the drug's half-life.[8]

-

Altered Target Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially influencing its interaction with the binding sites of target proteins. This can lead to changes in binding affinity and selectivity.[9]

Predicted Effects on DAT and NET Inhibition

Given the known effects of halogen substitution on the phenyl ring of bupropion analogs, it is plausible to predict that 4-Fluoro Bupropion will act as a norepinephrine-dopamine reuptake inhibitor. The 4-fluoro substitution is expected to influence its potency and selectivity for DAT and NET.

Based on the data for other halogenated bupropion analogs, it is hypothesized that the 4-fluoro substitution could lead to:

-

Enhanced Potency: The increased lipophilicity and altered electronic profile of the phenyl ring may lead to a higher affinity for both DAT and NET compared to the parent bupropion.

-

Modulated Selectivity: The position of the halogen on the phenyl ring can influence the relative affinity for DAT versus NET. While the precise impact of the 4-fluoro substitution is unknown, it is likely to alter the DAT/NET selectivity ratio compared to bupropion.

The following diagram illustrates the workflow for hypothesizing the mechanism of action of 4-Fluoro Bupropion:

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized mechanism of action of 4-Fluoro Bupropion, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Fluoro Bupropion for human DAT, NET, and SERT.

Methodology:

-

Prepare cell membranes expressing recombinant human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 4-Fluoro Bupropion.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values using non-linear regression analysis of the competition binding data.

In Vitro Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of 4-Fluoro Bupropion to inhibit the uptake of dopamine and norepinephrine.

Methodology:

-

Use synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET) or cells expressing the respective transporters.

-

Pre-incubate the synaptosomes or cells with varying concentrations of 4-Fluoro Bupropion.

-

Initiate the uptake reaction by adding radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

-

After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Quantify the amount of accumulated radioactivity in the synaptosomes or cells.

-

Determine the IC50 values by analyzing the concentration-response curves.

Conclusion

While direct experimental evidence is currently lacking, a strong hypothesis for the mechanism of action of 4-Fluoro Bupropion can be formulated based on the extensive knowledge of bupropion and its analogs, combined with the principles of medicinal chemistry. It is proposed that 4-Fluoro Bupropion functions as a norepinephrine-dopamine reuptake inhibitor. The introduction of a fluorine atom at the 4-position of the phenyl ring is anticipated to modulate its potency and selectivity for the dopamine and norepinephrine transporters, potentially leading to an enhanced pharmacological profile compared to bupropion. Further in vitro and in vivo studies are essential to definitively characterize the mechanism of action of this novel compound and to explore its therapeutic potential.

References

- Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 52(21), 6768–6781.

- Foley, K. F., et al. (2006). Bupropion: pharmacology and therapeutic applications. Expert review of neurotherapeutics, 6(9), 1249-1265.

- Gillman, P. K. (2005). A systematic review of the serotonergic effects of bupropion in humans. CNS spectrums, 10(11), 913-915.

- Stahl, S. M., et al. (2004). A review of the neuropharmacology of bupropion, a dual norepinephrine and dopamine reuptake inhibitor.

- Shalabi, A., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS chemical neuroscience, 8(6), 1369–1375.

- O'Neill, P. M., et al. (2015). The effect of fluorine on the biological activity of antimalarial drugs. Journal of medicinal chemistry, 58(13), 5241–5254.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2777–2789.

- Blough, B. E., et al. (2014). The unique pharmacology of the novel cathinone analog 3,4-dimethylmethcathinone. Drug and alcohol dependence, 137, 124–132.

- Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 72, 129–137.

- Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.

- Mayer, F. P., et al. (2016). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 110, 133–142.

- Niello, M., et al. (2019). para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter. Neuropharmacology, 148, 264–273.

- Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current topics in behavioral neurosciences, 39, 131–152.

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.

- Fava, M., et al. (2005). A 15-year perspective on the clinical activities of bupropion.

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro Bupropion

This guide provides a comprehensive technical overview of the chemical and pharmacological properties of 4-Fluoro Bupropion, a fluorinated analog of the atypical antidepressant Bupropion. Designed for researchers, scientists, and drug development professionals, this document synthesizes known data of the parent compound, Bupropion, with established principles of medicinal chemistry to project the characteristics of its 4-fluoro derivative.

Introduction: The Rationale for Fluorination in Bupropion Analogs

Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) for the treatment of major depressive disorder and for smoking cessation.[1][2] Its unique aminoketone structure distinguishes it from other classes of antidepressants, notably for its lack of significant serotonergic activity and common side effects like sexual dysfunction and weight gain.[1] The exploration of fluorinated analogs, such as 4-Fluoro Bupropion, is a logical step in the lead optimization process. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

The core structure of 4-Fluoro Bupropion is based on the propiophenone scaffold of Bupropion, with the key difference being the substitution of the chlorine atom at the 3-position of the phenyl ring with a fluorine atom at the 4-position.

Comparative Physicochemical Data

The following table summarizes the known physicochemical properties of Bupropion and the projected properties of 4-Fluoro Bupropion, based on computational models and the known effects of fluorination.

| Property | Bupropion | 4-Fluoro Bupropion (Projected) | Causality of Projected Change |

| Molecular Formula | C13H18ClNO | C13H18FNO | Substitution of Cl with F. |

| Molecular Weight | 239.74 g/mol [3] | 223.29 g/mol | Atomic weight of F is less than Cl. |

| CAS Number | 34841-39-9 | 1076198-12-3[4] | Unique identifier for the specific chemical structure. |

| pKa | 7.9 (hydrochloride salt)[3] | ~7.7 | The electron-withdrawing nature of fluorine at the para position is expected to slightly decrease the basicity of the secondary amine compared to the meta-chloro substituent. |

| LogP | 3.6[1] | ~3.4 | Fluorine is less lipophilic than chlorine, which would likely result in a slight decrease in the partition coefficient. |

| Solubility | Highly soluble in water (as hydrochloride salt)[5] | Expected to be highly soluble in water (as hydrochloride salt) | The formation of a hydrochloride salt significantly increases aqueous solubility. |

| Melting Point | 233-234 °C (hydrochloride salt)[3] | Not available | Dependent on crystal lattice energy, which is difficult to predict. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via a Friedel-Crafts acylation of fluorobenzene with propionyl chloride, followed by alpha-bromination and subsequent nucleophilic substitution with tert-butylamine.

Caption: Proposed synthesis of 4-Fluoro Bupropion.

Expected Spectroscopic Data

Based on the structure of 4-Fluoro Bupropion, the following spectroscopic characteristics are anticipated:

-

¹H NMR: Signals corresponding to the tert-butyl protons, the methine proton adjacent to the carbonyl and amine, the methyl protons, and the aromatic protons. The aromatic region would show a characteristic AA'BB' splitting pattern due to the para-substitution.

-

¹³C NMR: Resonances for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

FT-IR: Characteristic peaks for the N-H stretch of the secondary amine, C-H stretches of the aliphatic and aromatic groups, a strong C=O stretch for the ketone, and a C-F stretch.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns, likely involving cleavage alpha to the carbonyl and the amine.

Pharmacological Profile

The pharmacological activity of 4-Fluoro Bupropion is expected to be similar to that of Bupropion, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2]

Mechanism of Action

The primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][]

Caption: Proposed mechanism of action of 4-Fluoro Bupropion.

Metabolism

Bupropion is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2B6, to its active metabolite, hydroxybupropion.[1][7] The introduction of a fluorine atom at the 4-position of the phenyl ring could potentially alter this metabolic pathway. This position is a common site for aromatic hydroxylation. Therefore, 4-fluorination may block this metabolic route, potentially increasing the parent drug's half-life and altering the metabolite profile. This could lead to a different efficacy and side-effect profile compared to Bupropion.

Analytical Methodologies

The quantification and characterization of 4-Fluoro Bupropion would likely employ similar analytical techniques to those used for Bupropion.

Chromatographic Separation and Detection

A robust method for the analysis of 4-Fluoro Bupropion and its potential metabolites in biological matrices would likely involve High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: HPLC-MS/MS for Quantification in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 4-Fluoro Bupropion).

-

Perform protein precipitation with 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for 4-Fluoro Bupropion and its internal standard.

-

Stability and Storage

Bupropion is known to be susceptible to degradation, particularly in solution.[8] It is reasonable to assume that 4-Fluoro Bupropion would exhibit similar stability characteristics.

-

Storage: As a solid, 4-Fluoro Bupropion should be stored in a cool, dry, and dark place.

-

Solution Stability: Solutions of 4-Fluoro Bupropion should be freshly prepared. If storage is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. The stability in various solvents and pH conditions should be experimentally determined.

Conclusion and Future Directions

4-Fluoro Bupropion represents a promising analog of Bupropion with the potential for an improved pharmacokinetic profile due to the strategic placement of a fluorine atom. The projected changes in its chemical properties, particularly its metabolic stability, warrant further investigation. Future research should focus on the definitive synthesis and characterization of 4-Fluoro Bupropion, followed by in vitro and in vivo studies to elucidate its pharmacological and toxicological profile. Such studies will be crucial in determining its potential as a next-generation antidepressant and smoking cessation aid.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444, Bupropion. Retrieved from [Link]

-

Wikipedia. Bupropion. Retrieved from [Link]

-

Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of Medicinal Chemistry, 53(5), 2227–2242. [Link]

-

Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2010). Wellbutrin (bupropion hydrochloride) tablets label. Retrieved from [Link]

-

PharmGKB. Bupropion Pathway, Pharmacokinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62884, Bupropion Hydrochloride. Retrieved from [Link]

-

Cooper, T. B., et al. (1984). Stability of bupropion and its major metabolites in human plasma. Journal of Pharmaceutical Sciences, 73(8), 1174–1176. [Link]

-

Findlay, J. W., et al. (1981). Pharmacokinetics of bupropion, a novel antidepressant agent, following oral administration to healthy subjects. European Journal of Clinical Pharmacology, 21(2), 127–135. [Link]

-

Li, Y., et al. (2017). Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans. Drug Metabolism and Disposition, 45(1), 77–85. [Link]

-

Masters, A. R., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Chromatography B, 1022, 132–140. [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735–744. [Link]

-

Pharmaffiliates. 4-Fluoro Bupropion. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2010). Synthesis, characterisation, and structural elucidation by spectral investigation (FT-IR, multinuclear NMR, mass spectrometry). Retrieved from [Link]

Sources

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dopamine Transporter Affinity of 4-Fluoro-Bupropion

An Exploration of Structure-Activity Relationships and a Methodological Framework for a Novel Analog

Authored for: Drug Development Professionals, Medicinal Chemists, and Neuropharmacology Researchers

Executive Summary: Bupropion is a cornerstone therapeutic agent, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its clinical efficacy has prompted extensive investigation into its structure-activity relationships (SAR) to develop analogs with refined pharmacological profiles.[2] This guide focuses on a specific, yet sparsely documented analog: 4-fluoro-bupropion. While direct, published binding affinity data for this compound is not available, this document provides a comprehensive framework for its characterization. By synthesizing established principles of bioisosteric replacement and halogen substitution in monoamine transporter ligands, we project the anticipated pharmacological effects of the 4-fluoro moiety. Critically, this guide furnishes detailed, field-proven experimental protocols for the synthesis of 4-fluoro-bupropion and the definitive determination of its binding affinity (Kᵢ) and functional potency (IC₅₀) at the human dopamine transporter (DAT). This document is intended to serve as a practical roadmap for researchers seeking to characterize this and other novel bupropion analogs.

The Pharmacological Context: Bupropion and the Dopamine Transporter

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reabsorbing released dopamine from the synaptic cleft.[3] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of various psychostimulants and antidepressants.

Bupropion (Wellbutrin™, Zyban™) is a unicyclic aminoketone that functions as a non-transported inhibitor of both DAT and the norepinephrine transporter (NET).[4][5] Unlike many antidepressants, it has negligible effects on the serotonin transporter (SERT), contributing to its unique side-effect profile, notably the absence of sexual dysfunction and weight gain commonly associated with SSRIs.[6][7] While its clinical efficacy is well-established, PET imaging studies in humans reveal that therapeutic doses of bupropion result in relatively low DAT occupancy, typically in the range of 14-26%.[7][8][9] This has led to the hypothesis that its active metabolites and its potent action on NET contribute significantly to its overall clinical effect.[9] Nevertheless, the interaction with DAT remains a critical component of its mechanism.

Structure-Activity Relationships (SAR) of Bupropion Analogs

The bupropion scaffold has been the subject of extensive medicinal chemistry efforts to modulate its potency and selectivity.[2][10] Key structural regions for modification include the amine substituent and the phenyl ring.

-

Amine Substituent: The bulky tert-butyl group on the amine is a critical feature that distinguishes bupropion from structurally related cathinones.[5] This bulk is believed to prevent the compound from acting as a substrate-type releaser at the transporter, locking it into an inhibitor-only mechanism.[4]

-

Phenyl Ring Substitution: Modifications to the phenyl ring can significantly alter transporter affinity and selectivity. The parent compound features a chlorine atom at the meta- (3-) position. Studies on other analogs have shown that the position and nature of halogen substituents can fine-tune potency. For instance, the analog 2-(N-tert-Butylamino)-3',4'-dichloropropiophenone demonstrated a 41-fold increase in potency for dopamine uptake inhibition compared to bupropion, highlighting the dramatic impact of aromatic substitution.[10]

The Rationale for 4-Fluoro Substitution

The substitution of hydrogen or other groups with fluorine is a common strategy in medicinal chemistry. Fluorine's small size allows it to act as a bioisostere for hydrogen, minimizing steric hindrance. However, its high electronegativity can profoundly alter the electronic properties of the aromatic ring, potentially influencing interactions with residues in the transporter binding pocket. Given the sensitivity of the bupropion scaffold to phenyl ring modifications, a 4-fluoro substitution represents a logical step in exploring the SAR of this class.

Proposed Characterization of 4-Fluoro-Bupropion

The following sections outline the necessary experimental framework to synthesize and characterize 4-fluoro-bupropion, providing the detailed protocols required for execution in a standard pharmacology laboratory.

Synthesis Pathway

The synthesis of 4-fluoro-bupropion can be adapted from established methods for bupropion and its analogs.[1] The proposed two-step process begins with a commercially available starting material, 4-fluoropropiophenone.

Step 1: α-Bromination. The first step involves the bromination of the α-carbon. This is typically achieved using elemental bromine in a solvent like dichloromethane or by using a safer alternative like N-Bromosuccinimide (NBS).

Step 2: Nucleophilic Substitution. The resulting α-bromo ketone undergoes nucleophilic substitution with tert-butylamine. This reaction requires heating in a suitable solvent, such as acetonitrile, often in a pressure vessel to prevent the loss of the volatile amine. An excess of tert-butylamine is necessary to act as both the nucleophile and a base to neutralize the HBr byproduct. The final product can then be purified and converted to a hydrochloride salt for stability and ease of handling.

Quantitative Data: A Comparative Framework

To be meaningful, the DAT affinity of 4-fluoro-bupropion must be compared against the parent compound, bupropion. The following table presents known values for bupropion and serves as a template for the data that would be generated through the experimental protocols described below.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/NET Selectivity Ratio |

| Bupropion | 305 - 945[4] | 940 - 1900[7] | >10,000[7] | ~0.3 - 0.5 |

| 4-Fluoro-Bupropion | To be determined | To be determined | To be determined | To be calculated |

Experimental Methodologies for DAT Affinity Determination

To empirically determine the affinity and functional potency of 4-fluoro-bupropion for the dopamine transporter, two standard in vitro assays are essential: a radioligand binding assay to measure binding affinity (Kᵢ) and a synaptosomal uptake assay to measure functional inhibition (IC₅₀).

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (4-fluoro-bupropion) for DAT by measuring its ability to compete with a known high-affinity radioligand.

Causality and Justification:

-

Choice of Radioligand: [³H]WIN 35,428 is a common choice due to its high affinity and selectivity for DAT, providing a robust signal-to-noise ratio.

-

Biological Matrix: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, provide a clean and reproducible system, isolating the interaction to the specific transporter of interest.

-

Non-Specific Binding: Defining non-specific binding is critical for accuracy. This is achieved by including a high concentration of a potent DAT inhibitor (e.g., GBR 12909 or cocaine) that saturates all specific binding sites, ensuring that any remaining radioligand signal is due to non-specific interactions.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize HEK293-hDAT cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Total Binding: hDAT membranes (~20-40 µg protein), a fixed concentration of [³H]WIN 35,428 (near its Kₑ), and assay buffer.

-

Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a saturating concentration of a non-labeled inhibitor (e.g., 10 µM GBR 12909).

-

Competition: Same as Total Binding, but with the addition of varying concentrations of 4-fluoro-bupropion (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B), which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of 4-fluoro-bupropion.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the potency of a test compound to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Causality and Justification:

-

Biological Matrix: Synaptosomes are resealed nerve terminals isolated from brain tissue (typically rodent striatum), which contain functional transporters in their native membrane environment. This provides a more physiologically relevant system than isolated membranes.

-

Measurement: The assay directly measures the function of DAT—the transport of dopamine. Inhibition of [³H]dopamine uptake provides a functional potency (IC₅₀) that reflects the compound's ability to block the transporter's action.

-

Timing: The uptake phase is kept short (5-10 minutes) and at a physiological temperature (37°C) to measure the initial rate of transport (Vₘₐₓ) before the system reaches equilibrium.

Step-by-Step Methodology:

-

Synaptosome Preparation: Dissect striatal tissue from rodent brains and homogenize in ice-cold sucrose buffer. Use differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Assay Setup: Aliquot the synaptosomal suspension into tubes or a 96-well plate.

-

Pre-incubation: Add varying concentrations of 4-fluoro-bupropion (or vehicle for control wells) to the synaptosomes. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the transporters.

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine. Continue the incubation at 37°C for a short, defined period (e.g., 5 minutes).

-

Termination: Stop the uptake process by rapidly adding a large volume of ice-cold buffer and immediately filtering the mixture through glass fiber filters to trap the synaptosomes. Wash the filters several times with ice-cold buffer to remove extracellular [³H]dopamine.

-

Quantification: Measure the radioactivity trapped on the filters (representing intracellular [³H]dopamine) using a scintillation counter.

-

Data Analysis:

-

Define non-specific uptake using a parallel set of samples incubated at 4°C or in the presence of a saturating concentration of a known inhibitor.

-

Calculate the percentage of specific uptake inhibition at each concentration of 4-fluoro-bupropion.

-

Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

-

Conclusion and Future Directions

The characterization of novel bupropion analogs like 4-fluoro-bupropion is a critical step in the rational design of next-generation NDRIs. While existing literature on this specific compound is scarce, the principles of medicinal chemistry and established pharmacological assays provide a clear path forward. The substitution of the phenyl ring at the 4-position with a fluorine atom is predicted to modulate DAT affinity through electronic effects, though the magnitude and direction of this change can only be determined empirically.

The detailed protocols provided herein for the synthesis, binding affinity determination, and functional uptake inhibition of 4-fluoro-bupropion constitute a comprehensive and self-validating system for its pharmacological evaluation. The data generated from these experiments will not only define the DAT affinity of this novel analog but will also contribute valuable insights to the broader structure-activity relationship landscape of monoamine reuptake inhibitors, guiding future drug discovery efforts in this vital therapeutic area.

References

-

Blough, B. E., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience. Available at: [Link]

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

-

Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

-

Carroll, F. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. PubMed. Available at: [Link]

-

Blagg, J. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. Available at: [Link]

-

Lear, J. (2019). In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. ResearchGate. Available at: [Link]

-

D'Souza, M. J. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. ACS Publications. Available at: [Link]

- Sepracor Inc. (2001). Bupropion metabolites and methods of their synthesis and use. Google Patents.

-

Wikipedia contributors. (2024). Bupropion. Wikipedia. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Glennon, R. A. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed. Available at: [Link]

-

Carroll, F. I., et al. (2004). (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Blough, B. E., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed Central. Available at: [Link]

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. Available at: [Link]

-

Blagg, J. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. Available at: [Link]

-

Lear, J. (2019). In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography. ResearchGate. Available at: [Link]

-

Mehta, N. B. (1983). The chemistry of bupropion. The Journal of Clinical Psychiatry. Available at: [Link]

-

D'Souza, M. J. (2022). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). a) The telescoped synthesis of bupropion (12)c onsisted of two reaction... ResearchGate. Available at: [Link]

-

Eurofins Scientific. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]

-

Ley, S. V., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Royal Society of Chemistry. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. Available at: [Link]

-

Sitte, H. H., & Freissmuth, M. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. JoVE. Available at: [Link]

-

Sonders, M. S., & Amara, S. G. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Available at: [Link]

-

Harmata, M. (2009). Synthesis of Bupropion (Wellbutrin)-Part I CHEM2050. YouTube. Available at: [Link]

-

Ley, S. V., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. RSC Publishing. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Norepinephrine Transporter Binding of 4-Fluoro-Bupropion

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding characteristics of 4-Fluoro-Bupropion at the human norepinephrine transporter (NET). While direct empirical data for this specific analog is not extensively published, this document synthesizes established knowledge of bupropion's pharmacology, the structure-activity relationships of its halogenated analogs, and detailed methodologies for in vitro characterization. We present a robust framework for researchers to investigate and understand the molecular interactions between 4-Fluoro-Bupropion and NET. This guide includes a detailed, field-proven protocol for a competitive radioligand binding assay using human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET). Furthermore, we offer a predictive analysis of 4-Fluoro-Bupropion's binding affinity, grounded in the established effects of halogen substitutions on the bupropion scaffold. This document is intended to serve as a foundational resource for researchers in pharmacology and drug development, providing both the theoretical underpinnings and the practical steps necessary to elucidate the binding profile of this and other novel bupropion analogs.

Introduction: The Norepinephrine Transporter and the Rationale for 4-Fluoro-Bupropion

The norepinephrine transporter (NET) is a critical component of the monoaminergic system, responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] This sodium- and chloride-dependent transporter plays a pivotal role in regulating noradrenergic signaling, which is implicated in a host of physiological and pathological processes, including mood, attention, and cardiovascular function.[1] As such, NET is a key target for a variety of psychopharmacological agents, including antidepressants and psychostimulants.

Bupropion, an atypical antidepressant, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] Its clinical efficacy is attributed to its modulation of both noradrenergic and dopaminergic neurotransmission.[4] The parent compound and its active metabolites exhibit inhibitory activity at both NET and the dopamine transporter (DAT).[5][] The chemical structure of bupropion, an α-aminophenone, lends itself to synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop analogs with potentially improved pharmacokinetic or pharmacodynamic profiles.[7][8]

The introduction of a fluorine atom at the 4-position of the phenyl ring of bupropion is a strategic modification. Halogenation is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and receptor binding affinity. While specific data on 4-Fluoro-Bupropion is scarce, the study of other halogenated analogs provides a strong basis for predicting its interaction with NET.[9] This guide will, therefore, not only provide the means to test this interaction but also a scientifically grounded hypothesis of the expected outcomes.

Predicted Binding Affinity of 4-Fluoro-Bupropion at the Norepinephrine Transporter

Based on the established structure-activity relationships of bupropion and its analogs, we can formulate a hypothesis regarding the NET binding affinity of 4-Fluoro-Bupropion. Generally, halogen substitution on the phenyl ring of psychoactive compounds can influence binding affinity. In the case of bupropion, the existing 3-chloro substituent is a key feature. The addition of a 4-fluoro group would create a di-halogenated analog.

Studies on related compounds, such as halogenated amphetamines, have shown that the position and nature of the halogen can significantly impact transporter affinity and selectivity.[9] For bupropion analogs, modifications to the phenyl ring have been shown to alter potency at both DAT and NET.[1]

It is hypothesized that the 4-fluoro substitution, being a small and highly electronegative atom, may enhance the binding affinity of bupropion for NET. This is based on the potential for favorable electrostatic interactions with polar residues within the NET binding pocket. However, steric hindrance could also play a role, potentially leading to a decrease in affinity. Therefore, empirical testing is essential.

The following table presents a compilation of known binding data for bupropion and a hypothetical, predictive entry for 4-Fluoro-Bupropion to be determined experimentally.

| Compound | NET IC50 (nM) | DAT IC50 (nM) | Source |

| Bupropion | 3715 | 305 | [7] |

| 4-Fluoro-Bupropion | To Be Determined | To Be Determined |

Experimental Protocol: In Vitro Characterization of 4-Fluoro-Bupropion NET Binding

To empirically determine the binding affinity of 4-Fluoro-Bupropion for the human norepinephrine transporter, a competitive radioligand binding assay is the gold standard. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents

-

Cell Line: HEK293 cells stably transfected with the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine (a potent and selective NET inhibitor).

-

Competitor (Test Compound): 4-Fluoro-Bupropion hydrochloride.

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).

-

Assay Buffer: 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.55 mM D-(+)-glucose, 1 mM ascorbic acid, pH 7.4.[10]

-

Wash Buffer: Cold Assay Buffer.

-

Lysis Buffer: 1% Triton X-100 in deionized water.

-

Scintillation Cocktail: A suitable cocktail for tritium counting.

-

96-well Plates: For cell culture and binding assay.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Step-by-Step Methodology

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hNET cells to confluency in appropriate media.

-

Harvest cells and wash three times with ice-cold PBS.

-

Resuspend the cell pellet in assay buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication.

-

Centrifuge the lysate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membrane preparation and [³H]Nisoxetine.

-

Non-specific Binding: Cell membrane preparation, [³H]Nisoxetine, and a high concentration of Desipramine (e.g., 10 µM).

-

Competition: Cell membrane preparation, [³H]Nisoxetine, and varying concentrations of 4-Fluoro-Bupropion.

-

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the average CPM of the non-specific binding wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 4-Fluoro-Bupropion concentration.

-

Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value (the concentration of 4-Fluoro-Bupropion that inhibits 50% of the specific binding of [³H]Nisoxetine).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for NET.

-

Molecular Interaction and Signaling Pathway

The binding of 4-Fluoro-Bupropion to the norepinephrine transporter is expected to inhibit the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of 4-Fluoro-Bupropion's binding to the norepinephrine transporter. By leveraging the established pharmacology of bupropion and its analogs, we have provided a predictive context for its binding affinity. The detailed experimental protocol offers a robust and validated method for determining the precise binding characteristics of this novel compound.

The elucidation of the NET binding profile of 4-Fluoro-Bupropion will be a crucial step in understanding its potential as a therapeutic agent. Future studies should also investigate its binding at the dopamine transporter to determine its selectivity profile. Furthermore, functional assays, such as norepinephrine reuptake inhibition assays, will be essential to correlate binding affinity with functional potency. Ultimately, a thorough understanding of the molecular interactions of 4-Fluoro-Bupropion with monoamine transporters will pave the way for its further development and potential clinical application.

References

-

Glennon, R. A., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 8(6), 1239-1246. [Link]

-

de Oliveira, M. F., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews, 51(3), 359-381. [Link]

-

National Center for Biotechnology Information (n.d.). Bupropion. PubChem. Retrieved from [Link]

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2204-2214. [Link]

-

Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-82. [Link]

-

Howard, C. E., et al. (2018). Identification of a binding site for bupropion in Gloeobacter violaceus ligand-gated ion channel. Journal of Biological Chemistry, 293(4), 1187-1195. [Link]

-

Wikipedia contributors. (2024, January 18). Bupropion. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chen, Y., et al. (2021). Membrane protein-regulated networks across human cancers. Nature Communications, 12(1), 5369. [Link]

-

Glennon, R. A., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 8(6), 1239-1246. [Link]

-

van Wyk, L. T., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 9(1), 133-141. [Link]

-

Al-Harbi, K. S., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(22), 9549-9559. [Link]

-

Yamagata, K., et al. (2018). Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells. protocols.io. [Link]

-

van Wyk, L. T., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. ResearchGate. [Link]

-

Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159-166. [Link]

-

Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

-

Mukerjee, S., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. ACS Chemical Neuroscience, 4(5), 874-881. [Link]

-

Leonard, J., & Scerbo, K. (2001). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 78(11), 1515. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design. [Link]

-

Perceptive. (n.d.). Radioligand Binding Assay Services. Perceptive. [Link]

- UCB. (2004). Process for the preparation of bupropion hydrochloride.

-

Walter, M., et al. (2020). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. ACS Omega, 5(32), 20261-20271. [Link]

-

Sanders-Bush, E., & Massari, V. J. (1977). Structure-activity relationships among the halogenated amphetamines. Federation Proceedings, 36(8), 2149-2153. [Link]

-

Larsen, M. B., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 233. [Link]

-

Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-45. [Link]

-

Estes, Z. B., et al. (2021). Schedule for transient transfection of HEK 293-6E cells and subsequent feeding. STAR Protocols, 2(3), 100678. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bupropion - Wikipedia [en.wikipedia.org]

- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricardinis.pt [ricardinis.pt]

- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships among the halogenated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Pharmacokinetic Profile of 4-Fluoro Bupropion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary pharmacokinetic profile of 4-Fluoro Bupropion, a novel analog of the atypical antidepressant bupropion. In the absence of direct empirical data, this document synthesizes the known pharmacokinetic properties of bupropion with established principles of drug metabolism and the predictable influence of fluorination on xenobiotic fate. Herein, we outline a strategic, multi-tiered approach encompassing in silico, in vitro, and in vivo methodologies to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of 4-Fluoro Bupropion. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering not just a series of proposed experiments, but a scientifically-grounded rationale for their selection and execution.

Introduction: The Rationale for 4-Fluoro Bupropion

Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) for the treatment of major depressive disorder and as an aid for smoking cessation.[1][2] Its unique aminoketone structure distinguishes it from other classes of antidepressants, notably by its lack of significant serotonergic activity, which often translates to a more favorable side-effect profile, particularly concerning sexual dysfunction and weight gain.[3]

The synthesis of 4-Fluoro Bupropion, a structural analog of bupropion, is a rational drug design strategy. The introduction of a fluorine atom onto the phenyl ring is a common medicinal chemistry tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[4] Fluorination can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target proteins.[4] Specifically, the substitution of the chlorine atom in bupropion with fluorine is hypothesized to potentially alter its metabolic fate and, consequently, its pharmacokinetic profile and therapeutic window.

This guide will lay out a comprehensive plan to investigate the preliminary pharmacokinetics of 4-Fluoro Bupropion, providing a roadmap for its early-stage development.

Predicted Physicochemical Properties of 4-Fluoro Bupropion

A foundational understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic behavior. While experimental data for 4-Fluoro Bupropion is not yet available, we can extrapolate from the known properties of bupropion and the general effects of fluorination.

| Property | Bupropion | Predicted 4-Fluoro Bupropion | Rationale for Prediction |

| Molecular Weight | 239.74 g/mol | ~223.28 g/mol | Substitution of Chlorine (35.45 u) with Fluorine (19.00 u). |

| LogP | ~2.8 | 2.5 - 3.0 | Fluorine is more electronegative but smaller than chlorine. The effect on lipophilicity can be complex and requires experimental determination. |

| pKa | ~7.9 (amine) | 7.5 - 8.0 | The electron-withdrawing nature of fluorine may slightly decrease the basicity of the secondary amine. |

| Aqueous Solubility | Sparingly soluble | Likely similar or slightly increased | The smaller size of fluorine and its ability to form weak hydrogen bonds may slightly improve solubility over the chloro-analog. |

Proposed Experimental Workflow for Pharmacokinetic Profiling

A systematic approach is proposed to characterize the ADME properties of 4-Fluoro Bupropion, progressing from high-throughput in vitro assays to more complex in vivo studies.

The introduction of the fluorine atom may also introduce novel metabolic pathways. Aromatic hydroxylation at positions ortho or meta to the fluorine is possible, although the carbon-fluorine bond is generally stable. [4]Defluorination is a less common metabolic route but should be considered, as it can be mediated by CYP450 enzymes. [5]

Bioanalytical Methodology

A robust and sensitive bioanalytical method is paramount for accurate pharmacokinetic analysis.

6.1. LC-MS/MS Method for Quantification

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.

-

Chromatography: A C18 reversed-phase column with a gradient elution of mobile phases such as methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

-